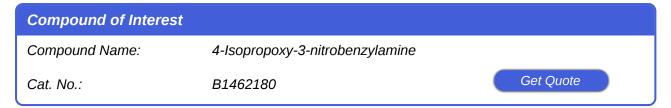


An In-depth Technical Guide to 4-Isopropoxy-3nitrobenzylamine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-isopropoxy-3-nitrobenzylamine**, including its CAS number, is not readily available in public databases. This guide is therefore a scientifically inferred resource, compiling information from closely related analogs and established chemical principles to predict its properties, synthesis, and potential biological relevance.

Chemical Identity and Properties

While a specific CAS number for **4-isopropoxy-3-nitrobenzylamine** has not been identified, its structure can be definitively inferred from its IUPAC name. The core of the molecule is a benzylamine, which is a benzene ring attached to a methylamine group (-CH₂NH₂). The benzene ring is substituted at the 4-position with an isopropoxy group (-OCH(CH₃)₂) and at the 3-position with a nitro group (-NO₂).

Predicted Physicochemical Properties:

The properties of **4-isopropoxy-3-nitrobenzylamine** can be estimated based on data from analogous compounds. A summary of these predicted properties is presented in Table 1. These values are computational estimations and should be confirmed by experimental data.



Property	Predicted Value	Notes
Molecular Formula	C10H14N2O3	Derived from the chemical structure.
Molecular Weight	226.23 g/mol	Calculated from the molecular formula.
Appearance	Likely a crystalline solid	Based on similar nitro- substituted aromatic compounds.
Solubility	Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.	Typical for moderately polar organic compounds.
Melting Point	Estimated between 150-200 °C	Broad range due to the influence of both the nitro and isopropoxy groups.
pKa (amine)	Estimated around 8.5-9.5	Typical for a primary benzylamine, slightly influenced by ring substituents.

Proposed Synthetic Route

A plausible synthetic route for **4-isopropoxy-3-nitrobenzylamine** can be designed based on well-established organic chemistry reactions. The proposed multi-step synthesis starts from a commercially available precursor, **4-hydroxybenzaldehyde**.

Experimental Protocol:

Step 1: Isopropylation of 4-hydroxybenzaldehyde

 Reaction: 4-hydroxybenzaldehyde is reacted with 2-bromopropane in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

Foundational & Exploratory





• Procedure: To a solution of 4-hydroxybenzaldehyde (1 equivalent) and K₂CO₃ (1.5 equivalents) in DMF, add 2-bromopropane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-isopropoxybenzaldehyde.

Step 2: Nitration of 4-isopropoxybenzaldehyde

- Reaction: The 4-isopropoxybenzaldehyde is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
- Procedure: 4-isopropoxybenzaldehyde is dissolved in concentrated sulfuric acid at 0°C. A
 nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added
 dropwise while maintaining the temperature below 5°C. The reaction is stirred at this
 temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the
 resulting precipitate (4-isopropoxy-3-nitrobenzaldehyde) is collected by filtration, washed
 with cold water until neutral, and dried.

Step 3: Reductive Amination of 4-isopropoxy-3-nitrobenzaldehyde

Reaction: The final step involves the conversion of the aldehyde to a primary amine. This
can be achieved through reductive amination. A common method is the reduction of an
oxime intermediate.

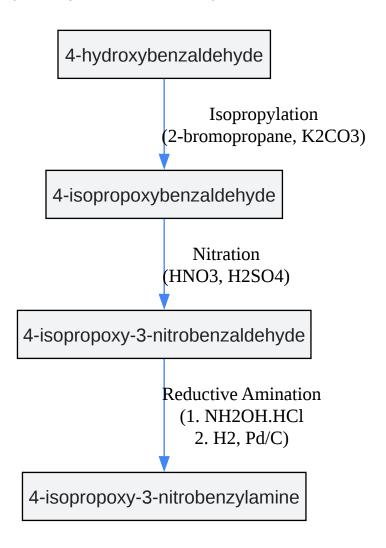
Procedure:

- Oxime formation: 4-isopropoxy-3-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcohol solvent. The mixture is refluxed for 1-2 hours to form 4-isopropoxy-3-nitrobenzaldehyde oxime.
- Reduction: The oxime is then reduced to the corresponding primary amine. A variety of reducing agents can be used, such as lithium aluminum hydride (LiAlH4) in an ether solvent or catalytic hydrogenation (e.g., H2 over Palladium on carbon). For the latter, the oxime is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is



complete. The catalyst is removed by filtration, and the solvent is evaporated to yield **4-isopropoxy-3-nitrobenzylamine**.

A schematic of this proposed synthetic workflow is presented below.



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Caption: Proposed synthetic workflow for **4-isopropoxy-3-nitrobenzylamine**.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for **4-isopropoxy-3-nitrobenzylamine**, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development. Substituted benzylamines are a common scaffold in medicinal chemistry with a wide range of biological activities.



- Enzyme Inhibition: The benzylamine core is present in many enzyme inhibitors. The specific substitutions on the aromatic ring can modulate the affinity and selectivity for various enzyme targets.
- Receptor Binding: The molecule's structure could allow it to interact with various receptors in the central nervous system or peripheral tissues.
- Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties. The nitro group can be bioreduced in microbial cells to form reactive species that are cytotoxic.

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action if the compound were to exhibit inhibitory effects on a cellular kinase pathway, a common target for drugs with a substituted aromatic core.



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Caption: Hypothetical signaling pathway showing inhibition of a kinase cascade.

Conclusion and Future Directions

4-isopropoxy-3-nitrobenzylamine is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The lack of current data presents an opportunity for novel research. The immediate next steps should be the synthesis and full characterization of the compound. Following this, a broad biological screening campaign would be necessary to identify any significant activities. This in-depth guide provides a foundational framework for researchers to begin their exploration of this and other novel substituted benzylamines.



• To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropoxy-3-nitrobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462180#4-isopropoxy-3-nitrobenzylamine-cas-number-and-structure]

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